molecular formula C9H9N3O3 B13185603 Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate

Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate

Cat. No.: B13185603
M. Wt: 207.19 g/mol
InChI Key: WZZYXAFWWHPUQS-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of appropriate starting materials under reflux conditions with suitable catalysts to form the desired product. For instance, the reaction of a substituted pyrimidine with an imidazole derivative in the presence of a base and a solvent like dimethylformamide (DMF) can yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance yield and efficiency. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both a carboxylate and a methyl group.

Biological Activity

Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the imidazo[1,2-a]pyrimidine class of compounds. Its structure includes a methyl group at position 1 and a carboxylate group at position 6, contributing to its biological activity. The compound's molecular formula is C₈H₈N₄O₃.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of imidazo[1,2-a]pyrimidine derivatives. For instance:

  • In Vitro Studies : Research has shown that several derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study involving various imidazo derivatives, some compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/mL)Target Pathogen
4a0.22Staphylococcus aureus
5a0.25Escherichia coli
7b0.30Pseudomonas aeruginosa

Anticancer Activity

Imidazo[1,2-a]pyrimidine derivatives have also been investigated for their anticancer properties:

  • Cell Line Studies : A range of compounds has been tested against various cancer cell lines. For example, one study reported that certain derivatives exhibited IC₅₀ values ranging from 3.79 to 42.30 µM against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines .
CompoundCell LineIC₅₀ (µM)
Compound AMCF73.79
Compound BNCI-H46012.50
Compound CHepG20.71

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as Aurora-A kinase with IC₅₀ values around 0.067 µM . This suggests potential for these compounds in targeted cancer therapies.

Case Studies

Several case studies highlight the effectiveness of this compound class:

  • Antimicrobial Efficacy : In a controlled study, a series of imidazo[1,2-a]pyrimidine derivatives were synthesized and tested for antibacterial activity against clinical isolates. The findings indicated that specific substitutions on the imidazo ring significantly enhanced antimicrobial potency .
  • Anticancer Screening : A comprehensive screening of pyrazolo[1,5-a]pyrimidine derivatives revealed promising anticancer activity across multiple cell lines with varying mechanisms of action including apoptosis induction and cell cycle arrest .

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

methyl 1-methyl-5-oxoimidazo[1,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C9H9N3O3/c1-11-3-4-12-7(13)6(8(14)15-2)5-10-9(11)12/h3-5H,1-2H3

InChI Key

WZZYXAFWWHPUQS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN2C1=NC=C(C2=O)C(=O)OC

Origin of Product

United States

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